Cas no 89941-07-1 (Ethyl piperazine-2-carboxylate)

Ethyl piperazine-2-carboxylate is a versatile heterocyclic compound featuring both a piperazine ring and an ester functional group. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its piperazine core is commonly utilized in the development of bioactive molecules, including CNS-active compounds and antimicrobial agents. The ethyl ester group enhances solubility and reactivity, facilitating further derivatization. The compound’s stability and well-defined reactivity profile contribute to its utility in medicinal chemistry and drug discovery. It is often employed in the synthesis of peptidomimetics and as a building block for complex nitrogen-containing scaffolds.
Ethyl piperazine-2-carboxylate structure
89941-07-1 structure
Product name:Ethyl piperazine-2-carboxylate
CAS No:89941-07-1
MF:C7H14N2O2
MW:158.198261737823
MDL:MFCD03265251
CID:61332
PubChem ID:10633257

Ethyl piperazine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl piperazine-2-carboxylate
    • 2-piperazinecarboxylicacid,ethylester(6ci,7ci,9ci)
    • 2-Piperazinecarboxylic acid ethyl ester
    • ETHYL-2-PIPERAZINECARBOXYLATE
    • 1-ethylpiperazine-2-carboxylate
    • 2-carbethoxypiperazine
    • 2-ethoxycarbonylpiperazine
    • 3-ethoxycarbonylpiperazine
    • Ethyl 2-piperazinecarboxylate
    • piperazine 2-carboxylic acid ethyl ester
    • DTXSID30442797
    • 89941-07-1
    • AB13833
    • 2-piperazine-carboxylic acid ethyl ester
    • AKOS006279446
    • EN300-91494
    • Ethyl,Piperazine-2-carboxylate
    • XWZHSYWFWDKJHI-UHFFFAOYSA-N
    • J-521277
    • FS-6510
    • AC-10293
    • DB-025274
    • SCHEMBL1417951
    • Piperazine 2- carboxylic acid ethyl ester
    • BCP27512
    • MFCD03265251
    • PIPERAZINE-2-CARBOXYLIC ACID ETHYL ESTER
    • MDL: MFCD03265251
    • Inchi: 1S/C7H14N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h6,8-9H,2-5H2,1H3
    • InChI Key: XWZHSYWFWDKJHI-UHFFFAOYSA-N
    • SMILES: O=C(C1CNCCN1)OCC

Computed Properties

  • Exact Mass: 158.10600
  • Monoisotopic Mass: 158.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 50.4Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 241.4±35.0 °C at 760 mmHg
  • Flash Point: 99.8±25.9 °C
  • Refractive Index: 1.446
  • PSA: 50.36000
  • LogP: -0.23150
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

Ethyl piperazine-2-carboxylate Security Information

Ethyl piperazine-2-carboxylate Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl piperazine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB287589-1 g
Ethyl 2-piperazinecarboxylate
89941-07-1
1g
€469.50 2023-04-26
Fluorochem
226638-5g
Ethyl piperazine-2-carboxylate
89941-07-1 95%
5g
£1522.00 2022-02-28
TRC
E939685-10mg
Ethyl-2-Piperazinecarboxylate
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10mg
$ 50.00 2022-06-05
TRC
E939685-50mg
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50mg
$ 115.00 2022-06-05
Enamine
EN300-91494-2.5g
ethyl piperazine-2-carboxylate
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2.5g
$399.0 2023-02-11
Chemenu
CM169509-10g
Ethyl,Piperazine-2-carboxylate
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10g
$282 2021-08-05
SHENG KE LU SI SHENG WU JI SHU
sc-337831-500mg
Ethyl-2-piperazinecarboxylate,
89941-07-1
500mg
¥4813.00 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1748228-5g
Ethyl piperazine-2-carboxylate
89941-07-1 98%
5g
¥1394.00 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN14144-500mg
ethyl piperazine-2-carboxylate
89941-07-1 95%
500mg
¥1130.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN14144-1g
ethyl piperazine-2-carboxylate
89941-07-1 95%
1g
¥1699.0 2024-04-16

Ethyl piperazine-2-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ;  3 h, 60 °C
Reference
Synthesis of 1,4-diazabicyclo[3.3.1]nonan-6-ones
Kracht, Daniel; Saito, Susumu; Wuensch, Bernhard, Australian Journal of Chemistry, 2009, 62(12), 1684-1689

Ethyl piperazine-2-carboxylate Raw materials

Ethyl piperazine-2-carboxylate Preparation Products

Additional information on Ethyl piperazine-2-carboxylate

Ethyl piperazine-2-carboxylate (CAS No. 89941-07-1): A Comprehensive Overview

Ethyl piperazine-2-carboxylate, chemically designated as Ethyl piperazine-2-carboxylate, is a significant compound in the realm of pharmaceutical and chemical research. With a CAS number of 89941-07-1, this molecule has garnered attention due to its versatile applications and structural properties. This introduction aims to provide an in-depth exploration of Ethyl piperazine-2-carboxylate, highlighting its chemical characteristics, potential applications, and the latest research findings that underscore its importance in modern science.

The molecular structure of Ethyl piperazine-2-carboxylate consists of a piperazine ring substituted with a carboxylate group and an ethyl ester moiety. This unique configuration imparts distinct chemical reactivity and biological properties, making it a valuable intermediate in the synthesis of various pharmacologically active compounds. The presence of the piperazine ring, known for its ability to form hydrogen bonds and interact with biological targets, enhances the compound's potential as a building block in drug development.

In recent years, Ethyl piperazine-2-carboxylate has been extensively studied for its role in the synthesis of novel therapeutic agents. One of the most notable areas of research involves its application in the development of antipsychotic and antidepressant drugs. The piperazine moiety is a common structural feature in many psychotropic medications, owing to its ability to modulate neurotransmitter systems in the brain. Researchers have been exploring derivatives of Ethyl piperazine-2-carboxylate to identify new compounds with enhanced efficacy and reduced side effects.

Furthermore, Ethyl piperazine-2-carboxylate has shown promise in the field of medicinal chemistry as a precursor for designing molecules with anti-inflammatory and analgesic properties. Studies have demonstrated that modifications to the carboxylate and ethyl ester groups can lead to compounds that exhibit significant biological activity. For instance, researchers have synthesized analogs of Ethyl piperazine-2-carboxylate that demonstrate potent inhibitory effects on enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

The pharmaceutical industry has also been keen on exploring Ethyl piperazine-2-carboxylate for its potential in antiviral and antibacterial applications. The unique structural features of this compound allow it to interact with viral proteases and bacterial enzymes, thereby inhibiting their function. Recent studies have highlighted the use of Ethyl piperazine-2-carboxylate derivatives in developing novel antiviral agents targeting RNA viruses, which are known for their rapid mutation rates and resistance to existing treatments.

Another area where Ethyl piperazine-2-carboxylate has made significant contributions is in the synthesis of chelating agents for metal-based therapies. The carboxylate group in Ethyl piperazine-2-carboxylate can coordinate with metal ions, forming stable complexes that are useful in targeted drug delivery systems. These complexes have been investigated for their potential use in treating metal toxicity and enhancing the efficacy of metal-based anticancer drugs.

The chemical reactivity of Ethyl piperazine-2-carboxylate also makes it a valuable tool in organic synthesis. Its ability to undergo various reactions, such as nucleophilic substitution, condensation, and esterification, allows chemists to modify its structure and create a wide range of derivatives with tailored properties. This flexibility has led to numerous applications in synthetic chemistry, including the preparation of complex organic molecules used in agrochemicals and specialty chemicals.

Recent advancements in computational chemistry have further enhanced the understanding of Ethyl piperazine-2-carboxylate's reactivity and potential applications. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level, aiding researchers in designing more effective drugs. These computational approaches have also been used to predict the pharmacokinetic properties of derivatives of Ethyl piperazine-2-carboxylate, helping to optimize their formulation for better therapeutic outcomes.

The environmental impact of using Ethyl piperazine-2-carboxylate as a chemical intermediate has also been a focus of recent research. Studies have explored sustainable synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles have been applied to develop processes that utilize renewable resources and biodegradable catalysts, ensuring that the production of Ethyl piperazine-2-carboxylate is environmentally friendly.

In conclusion, Ethyl piperazine-2-carboxylate (CAS No. 89941-07-1) is a multifaceted compound with significant implications in pharmaceutical research and chemical synthesis. Its unique structural features make it a valuable intermediate for developing novel therapeutic agents across various therapeutic areas. The latest research findings underscore its importance as a building block for innovative drug design and highlight its potential for addressing unmet medical needs. As scientific understanding continues to evolve, it is likely that Ethyl piperazine-2-carboxylate will play an even greater role in advancing medical science.

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(CAS:89941-07-1)Ethyl piperazine-2-carboxylate
A15894
Purity:99%
Quantity:5g
Price ($):176.0